N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
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Overview
Description
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.341. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, termed 3,5-AB-CHMFUPPYCA, was identified and characterized. It's a pyrazole-containing synthetic cannabinoid, signifying bioisosteric replacement of an indazole ring, common in synthetic cannabinoids. This research focuses on the synthesis routes and analytical characterization, including chromatographic, spectroscopic, and mass spectrometric platforms (McLaughlin et al., 2016).
Metabolic Studies
- The in vitro metabolism of the synthetic cannabinoid 3,5-AB-CHMFUPPYCA and its regioisomer was explored using pooled human liver microsomes. The study revealed that oxidation of the cyclohexylmethyl side chain was dominant, suggesting these monohydroxylated metabolites as potential targets for urine analysis. Additionally, the thermal stability under smoking conditions was examined, revealing approximately 3% conversion to heat-induced degradation products (Franz et al., 2017).
Pharmacological Investigations
- The compound GSK588045, a novel tricyclic benzoxazine, demonstrated potent 5-HT(1A/B/D) receptor antagonism. It was identified through bioisosteric replacement of a metabolically labile group in benzoxazinones. The compound shows potential as a faster-acting antidepressant/anxiolytic with reduced side effects, indicating its relevance in pharmacological research (Bromidge et al., 2010).
Material Science Applications
- Phenylnitrile functional benzoxazine monomers were synthesized and characterized, with their curing behaviors investigated. The study highlights the thermal stability and dynamic mechanical properties of the cured monomers, contributing to the field of polymer science and materials engineering (Qi et al., 2009).
Mechanism of Action
Target of Action
Similar isoxazole derivatives have been tested for antimicrobial and antioxidant activities . They have also been characterized as potentially antimicrobial agents .
Mode of Action
It’s worth noting that isoxazole derivatives have been known to exhibit a variety of biological activities including antibacterial, antiviral, and anticancer effects .
Result of Action
Isoxazole derivatives have been known to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-17(11-2-1-3-11)18-10-13-9-15(23-19-13)12-4-5-14-16(8-12)22-7-6-21-14/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNSEOCKSVEWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.